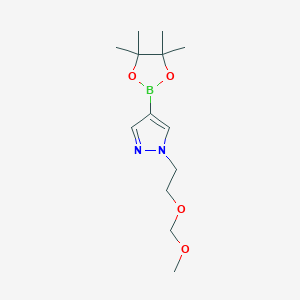
4-Methoxyisoindoline hydrochloride
Vue d'ensemble
Description
4-Methoxyisoindoline hydrochloride is a chemical compound with the CAS Number: 1203682-51-2 and a molecular weight of 185.65 . It is stored under an inert atmosphere at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for 4-Methoxyisoindoline hydrochloride is 2,3-dihydro-1H-isoindol-4-yl methyl ether hydrochloride . The InChI code for this compound is 1S/C9H11NO.ClH/c1-11-9-4-2-3-7-5-10-6-8(7)9;/h2-4,10H,5-6H2,1H3;1H .Physical And Chemical Properties Analysis
4-Methoxyisoindoline hydrochloride is a solid compound . It is stored under an inert atmosphere at room temperature . The compound has a molecular weight of 185.65 .Applications De Recherche Scientifique
Melatonin Receptor Binding and Functionality
4-Methoxyisoindoline derivatives have been explored for their binding affinities to melatonin receptors, MT1 and MT2, expressed in NIH 3T3 cells. These studies reveal insights into the binding site's nature, highlighting the potential use of certain 4-methoxyisoindoline compounds as melatonin analogues. Specifically, derivatives showed varied agonist and antagonist activities, shedding light on their potential therapeutic applications in regulating melatonin-related functions (Faust et al., 2000).
Ring-opening Reaction Chemistry
Research on 5-substituted epoxyisoindolines has demonstrated the influence of methoxy groups on the reaction outcomes. Studies have shown that a methoxy group can significantly alter the expected products of both intramolecular cycloaddition and acid-catalyzed ring-opening reactions, leading to the formation of new compounds. This highlights the role of 4-methoxyisoindoline hydrochloride in facilitating unique synthetic pathways and potentially yielding novel compounds with diverse applications (Mance et al., 2002).
Corrosion Inhibition
Investigations into Schiff base compounds containing 4-methoxyisoindoline structures have unveiled their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies underscore the compound's potential in developing protective coatings or treatments that enhance the durability and lifespan of metal structures exposed to corrosive environments (Khan et al., 2017).
Anticancer Properties
4-Methoxyisoindoline derivatives have been examined for their anticancer properties, particularly as topoisomerase I inhibitors. This research points to the potential of such compounds in developing new anticancer therapies, offering insights into their mechanisms of action and structural activity relationships (Ioanoviciu et al., 2005).
Enzyme Inhibition and Azasaccharide Mimics
Novel isoindolines, including 4-methoxyisoindoline derivatives, have been synthesized as azasaccharide mimics, presenting a new class of potential enzyme inhibitors. These compounds, related to antiretroviral agents and glycosidase inhibitors, show promise in treating HIV and other diseases by mimicking the structure of natural sugars and interfering with enzymatic activities (Ewing et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
4-methoxy-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-11-9-4-2-3-7-5-10-6-8(7)9;/h2-4,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPCQSUVCPLNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856653 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203682-51-2 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1429656.png)

![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)

![N-[(4-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1429663.png)




![Methyl 2-[(2,2-difluoroethyl)amino]acetate](/img/structure/B1429671.png)

